CB2 modulator 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

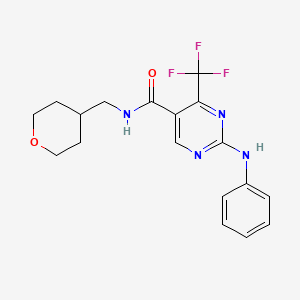

2-anilino-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c19-18(20,21)15-14(16(26)22-10-12-6-8-27-9-7-12)11-23-17(25-15)24-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H,22,26)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVZTXHTOZWAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunomodulatory Role of JWH-133: A Technical Guide to its Function in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cannabinoid Receptor 2 (CB2) has emerged as a promising therapeutic target for a spectrum of inflammatory and autoimmune diseases due to its predominant expression on immune cells. Modulation of CB2 activity can significantly influence immune cell function, including proliferation, migration, and cytokine secretion, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). This technical guide focuses on the well-characterized selective CB2 agonist, JWH-133, as a representative "CB2 modulator 1." We delve into its mechanism of action, its quantifiable effects on various immune cell populations, and provide detailed experimental protocols for researchers investigating its immunomodulatory properties. This document aims to serve as a comprehensive resource for scientists and drug development professionals exploring the therapeutic potential of CB2 modulation.

Introduction to CB2 and the Endocannabinoid System in Immunity

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in maintaining homeostasis. The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including T-cells, B-cells, macrophages, and dendritic cells.[1][2] Its activation is generally associated with anti-inflammatory and immunomodulatory effects.[3]

JWH-133 is a synthetic, classical cannabinoid that acts as a potent and selective agonist for the CB2 receptor.[4] It exhibits a high binding affinity for CB2 with a Ki of 3.4 nM and approximately 200-fold selectivity over the CB1 receptor.[4] This selectivity makes JWH-133 an invaluable tool for elucidating the specific role of CB2 in immune regulation and a potential therapeutic agent for inflammatory conditions.

JWH-133: Mechanism of Action in Immune Cells

Activation of the CB2 receptor by JWH-133 initiates a cascade of intracellular signaling events that ultimately modulate immune cell function. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This primary signaling event triggers downstream pathways that collectively contribute to the anti-inflammatory and immunomodulatory profile of JWH-133.

Key Signaling Pathways

The immunomodulatory effects of JWH-133 are mediated through several key signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: JWH-133 has been shown to suppress the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression. By inhibiting NF-κB signaling, JWH-133 can reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: JWH-133 can modulate the activity of MAPK pathways, including ERK1/2, JNK, and p38. The specific effects on these pathways can be cell-type and stimulus-dependent, but they generally contribute to the regulation of cytokine production and cell proliferation.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Evidence suggests that JWH-133 can influence the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and differentiation.

Quantitative Effects of JWH-133 on Immune Cell Function

The following tables summarize the quantitative data on the effects of JWH-133 on various immune cell functions, compiled from multiple studies.

Table 1: Receptor Binding and Activity of JWH-133

| Parameter | Receptor | Value | Species | Reference |

| Ki | Human CB2 | 3.4 nM | Human | |

| Ki | Human CB1 | 677 nM | Human | |

| Selectivity (CB1/CB2) | - | ~200-fold | - | |

| EC50 (GTPγS binding) | Rat CB2 | 1995.26 nM | Rat |

Table 2: Effects of JWH-133 on Macrophage Polarization

| Cell Type | Treatment | Marker | Change | Reference |

| Murine Macrophages (in vivo) | JWH-133 + LPS | TNF-α (M1 marker) | ↓ | |

| Murine Macrophages (in vivo) | JWH-133 + LPS | Nos2 (M1 marker) | ↓ | |

| Murine Macrophages (in vivo) | JWH-133 + LPS | Arg-1 (M2 marker) | ↑ | |

| Murine Macrophages (in vivo) | JWH-133 + LPS | IL-10 (M2 marker) | ↑ | |

| RAW264.7 cells | JWH-133 + LPS | TNF-α | ↓ | |

| RAW264.7 cells | JWH-133 + LPS | IL-6 | ↓ | |

| RAW264.7 cells | JWH-133 + LPS | iNOS | ↓ | |

| RAW264.7 cells | JWH-133 + LPS | IL-10 | ↑ |

Table 3: Effects of JWH-133 on T-Cell Function and Cytokine Production

| Cell Type | Treatment | Cytokine/Marker | Change | Reference |

| Murine Leukocytes | JWH-133 (in vivo) | IFN-γ | ↓ | |

| Murine Leukocytes | JWH-133 (in vivo) | TNF-α | ↓ | |

| Murine Leukocytes | JWH-133 (in vivo) | IL-6 | ↓ | |

| Murine Leukocytes | JWH-133 (in vivo) | IL-10 | ↓ | |

| Murine T-cells | O-1966 (CB2 agonist) | IL-10 | ↑ | |

| Murine T-cells | O-1966 (CB2 agonist) | Tregs (FoxP3+) | ↑ |

Table 4: Effects of JWH-133 on Dendritic Cell Maturation

| Cell Type | Treatment | Marker | Change | Reference |

| Murine Dendritic Cells | JWH-133 | TLR4 expression | ↓ | |

| Murine Dendritic Cells | - | CD80 | - | |

| Murine Dendritic Cells | - | CD86 | - |

Note: Data on the direct effect of JWH-133 on dendritic cell maturation markers like CD80 and CD86 is limited in the provided search results. The table indicates that these markers are relevant for dendritic cell maturation analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of JWH-133 on immune cell function.

Flow Cytometry for Immune Cell Phenotyping

This protocol describes the analysis of immune cell populations and surface marker expression following treatment with JWH-133.

Materials:

-

Isolated immune cells (e.g., PBMCs, splenocytes)

-

JWH-133 (and vehicle control, e.g., DMSO)

-

Cell culture medium (e.g., RPMI-1640)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD11b, F4/80, CD86, CD206)

-

Viability dye (e.g., Propidium Iodide, 7-AAD)

-

Fc receptor blocking reagent

-

96-well V-bottom plates or FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate primary immune cells using standard methods (e.g., Ficoll-Paque density gradient for PBMCs). Resuspend cells in culture medium at a concentration of 1 x 106 cells/mL.

-

Treatment: Seed cells in a 96-well plate. Add JWH-133 at desired concentrations (e.g., 10 nM - 10 µM) and a vehicle control. Incubate for the desired time period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

-

Staining:

-

Harvest cells and wash with cold FACS buffer.

-

Resuspend the cell pellet in FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

-

Add the cocktail of pre-titrated fluorochrome-conjugated antibodies and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the final cell pellet in FACS buffer containing a viability dye.

-

-

Data Acquisition: Acquire samples on a flow cytometer, ensuring proper voltage settings and compensation controls are established.

-

Data Analysis: Analyze the acquired data using flow cytometry software. Gate on viable, single cells and then identify specific immune cell populations based on their surface marker expression. Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

ELISA for Cytokine Quantification

This protocol outlines the measurement of cytokine concentrations in cell culture supernatants using a sandwich ELISA.

Materials:

-

Cell culture supernatants from JWH-133 treated and control cells

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate for 15-30 minutes at room temperature in the dark until color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Western Blot for Signaling Pathway Analysis

This protocol describes the detection of key proteins in signaling pathways affected by JWH-133.

Materials:

-

Cell lysates from JWH-133 treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-NF-κB, anti-IκB, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Conclusion

JWH-133 serves as a powerful tool for investigating the role of the CB2 receptor in immune cell function. Its high selectivity and well-documented anti-inflammatory and immunomodulatory effects make it a valuable compound for both basic research and preclinical drug development. The data and protocols presented in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of CB2 modulation in a variety of immune-mediated disorders. Further research into the nuanced effects of JWH-133 on different immune cell subsets and in various disease models will continue to unravel the complexities of the endocannabinoid system in immunity and pave the way for novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]

- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CB2 Modulator 1 (AM1710): A Chemical Probe for Receptor Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CB2 modulator 1, also known as AM1710, a selective agonist for the cannabinoid receptor 2 (CB2). AM1710 serves as a valuable chemical probe for elucidating the physiological and pathological roles of the CB2 receptor, particularly in the context of pain and inflammation, without the confounding psychoactive effects associated with cannabin inoid receptor 1 (CB1) activation. This document details its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Introduction to this compound (AM1710)

AM1710 is a synthetic cannabilactone that exhibits high selectivity for the CB2 receptor over the CB1 receptor.[1][2] Its development as a chemical probe has been instrumental in studying the therapeutic potential of targeting the CB2 receptor, which is primarily expressed in immune cells and tissues.[3][4] A key characteristic of AM1710 is its limited ability to cross the blood-brain barrier, which contributes to its lack of central nervous system (CNS) side effects, such as hypoactivity, hypothermia, and motor ataxia, typically observed with CB1 agonists.[5] This peripheral restriction makes AM1710 an excellent tool for investigating the peripheral mechanisms of CB2 receptor function.

Physicochemical Properties

AM1710, with the chemical name 3-(1,1-dimethyl-heptyl)-1-hydroxy-9-methoxy-benzo(c)chromen-6-one, is a small molecule with the following properties:

| Property | Value |

| Chemical Formula | C23H28O4 |

| Molecular Weight | 368.47 g/mol |

| CAS Number | 335371-36-3 |

Quantitative Pharmacological Data

The binding affinity and functional potency of AM1710 have been characterized across different species and assay formats. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of AM1710

| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Reference |

| CB2 | Human | HEK | [3H]CP55,940 | 28 | |

| CB2 | Rat | HEK | [3H]CP55,940 | 2 | |

| CB2 | Mouse | - | [3H]CP55,940 | 17 ± 10 | |

| CB1 | Rat | - | [3H]CP55,940 | 282 ± 91 | |

| CB1 | Human | HEK | [3H]CP55,940 | >10,000 |

Table 2: In Vivo Efficacy of AM1710

| Animal Model | Effect | Effective Dose (i.p.) | Antagonist Blockade | Reference |

| Thermal Nociception (Hargreaves test) | Antinociception | 0.1 - 10 mg/kg | SR144528 (CB2) | |

| Paclitaxel-induced Allodynia | Inhibition of Allodynia | 5 mg/kg/day x 12 days | - | |

| Morphine Tolerance | Attenuation | 5 mg/kg/day x 12 days | - | |

| Morphine Withdrawal | Attenuation | 5 mg/kg/day x 12 days | - |

Signaling Pathways Modulated by AM1710

Activation of the CB2 receptor by AM1710 initiates a cascade of intracellular signaling events. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). There is also evidence that CB2 receptors can couple to Gαs subunits, leading to an increase in cAMP under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible use of AM1710 as a chemical probe. Below are outlines for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay determines the binding affinity of AM1710 for the CB2 receptor.

Protocol Outline:

-

Membrane Preparation: Homogenize cells or tissues expressing the CB2 receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940), and varying concentrations of AM1710.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the AM1710 concentration. Fit the data to a one-site competition model to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vivo Hargreaves Test for Thermal Nociception

This behavioral assay assesses the antinociceptive effects of AM1710 in response to a thermal stimulus.

Protocol Outline:

-

Animal Acclimation: Acclimate rodents to the testing apparatus, which consists of individual plexiglass chambers on a glass floor.

-

Baseline Measurement: Measure the baseline paw withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw.

-

Drug Administration: Administer AM1710 or vehicle intraperitoneally (i.p.).

-

Post-Treatment Measurement: At various time points after injection (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the antinociceptive effect. An increase in withdrawal latency indicates an analgesic effect.

Conclusion

AM1710 is a potent and selective CB2 receptor agonist that serves as an invaluable chemical probe for investigating the function of the CB2 receptor. Its limited brain penetration allows for the specific study of peripheral CB2-mediated effects, particularly in the domains of pain and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing AM1710 to further unravel the complexities of the endocannabinoid system and to explore the therapeutic potential of targeting the CB2 receptor.

References

- 1. Cannabinoid CB2 Agonist AM1710 Differentially Suppresses Distinct Pathological Pain States and Attenuates Morphine Tolerance and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AM1710 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 4. Design and Evaluation of a novel Fluorescent CB2 Ligand as Probe for Receptor Visualization in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of AM1710, a putative cannabinoid CB2 agonist from the cannabilactone class: Antinociception without central nervous system side-effects - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of the Cannabinoid Receptor 2 (CB2) by Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory disorders, neuropathic pain, and neurodegenerative diseases. Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, offering a more nuanced approach to modulating receptor function. This can lead to improved therapeutic profiles with potentially fewer side effects. This technical guide provides an in-depth overview of the allosteric modulation of the CB2 receptor by novel compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Allosteric modulators can be classified as positive allosteric modulators (PAMs), which enhance the effect of an orthosteric agonist, or negative allosteric modulators (NAMs), which reduce the effect of an orthosteric agonist. Some allosteric modulators may also exhibit "ago-allosteric" activity, possessing intrinsic efficacy in addition to their modulatory effects. The characterization of these compounds requires a suite of specialized in vitro assays to determine their affinity, cooperativity, and functional impact on receptor signaling.

Novel Allosteric Modulators of the CB2 Receptor

A growing number of synthetic and natural compounds have been identified as allosteric modulators of the CB2 receptor. This section summarizes the quantitative data for several key examples.

Data Presentation: Quantitative Analysis of Novel CB2 Allosteric Modulators

The following tables provide a summary of the reported binding affinities (Kᵢ), cooperativity, and functional potencies (EC₅₀) and efficacies (Eₘₐₓ) for selected novel allosteric modulators of the CB2 receptor. It is important to note that the pharmacological profile of some allosteric modulators can be "probe-dependent," meaning their effects can vary depending on the orthosteric ligand used in the assay. Furthermore, some compounds exhibit complex pharmacology, with reports of both positive and negative modulation depending on the signaling pathway being investigated.

Table 1: Positive Allosteric Modulators (PAMs) of the CB2 Receptor

| Compound | Assay Type | Orthosteric Ligand | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Cooperativity (α/β) | Reference |

| EC21a | [³⁵S]GTPγS Binding | CP55,940 | - | - | Enhances Efficacy | α > 1 | [1] |

| [³⁵S]GTPγS Binding | 2-AG | - | - | Enhances Efficacy | α > 1 | [1] | |

| [³H]CP55,940 Binding | - | pIC₅₀ = 6.08 ± 0.86 (partial displacement) | - | - | - | [1] | |

| EC21a (as an allosteric inverse agonist) | PI Hydrolysis | JWH133 | - | pEC₅₀ = 6.66 ± 0.23 | - | Shifts JWH133 curve right | [1] |

| Thallium Flux | JWH133 | - | pEC₅₀ = 7.00 ± 0.11 | - | Blocks JWH133 response | [1] |

Table 2: Negative Allosteric Modulators (NAMs) of the CB2 Receptor

| Compound | Assay Type | Orthosteric Ligand | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Cooperativity (α/β) | Reference |

| Cannabidiol (CBD) | cAMP Assay | JWH133 | - | - | Reduces JWH133 efficacy | α < 1 | |

| pERK1/2 Assay | JWH133 | - | - | Reduces JWH133 efficacy | α < 1 | ||

| [³H]CP55,940 Binding | - | Micromolar range | - | - | - | ||

| trans-β-Caryophyllene (TBC) | [³⁵S]GTPγS Binding | CP55,940 | 2370 | - | - | Negative Cooperativity | |

| TBC (as an agonist) | [³⁵S]GTPγS Binding | - | 780 ± 12 | - | Agonist activity | - | |

| Dihydro-gambogic acid (DHGA) | [³⁵S]GTPγS Binding | CP55,940 | - | - | - | Negative Cooperativity |

Experimental Protocols

The characterization of allosteric modulators requires specific and carefully designed experimental protocols. The following sections provide detailed methodologies for key in vitro assays.

Radioligand Binding Assay for Allosteric Modulator Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the CB2 receptor and to assess its effect on the binding of a radiolabeled orthosteric ligand, such as [³H]CP55,940.

Materials:

-

Cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells)

-

[³H]CP55,940 (radioligand)

-

Test compound (potential allosteric modulator)

-

Non-specific binding control (e.g., high concentration of a non-radiolabeled CB2 agonist like WIN55,212-2)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

-

96-well filter plates (e.g., GF/B or GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Binding buffer

-

Test compound at various concentrations.

-

[³H]CP55,940 at a final concentration close to its K₋ value (e.g., 0.5-1.5 nM).

-

Cell membranes (typically 10-20 µg of protein per well).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-radiolabeled CB2 agonist (e.g., 10 µM WIN55,212-2).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Detection: Dry the filter plate completely. Add scintillation cocktail to each well. Seal the plate and count the radioactivity in a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value and subsequently the Kᵢ value using the Cheng-Prusoff equation. Allosteric effects can be observed as a change in the affinity (K₋) or the maximal binding (Bₘₐₓ) of the radioligand.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G proteins coupled to the CB2 receptor. Allosteric modulators are assessed for their ability to alter the potency and/or efficacy of an orthosteric agonist in stimulating the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell membranes from cells expressing the CB2 receptor.

-

[³⁵S]GTPγS (radioligand).

-

Orthosteric CB2 agonist (e.g., CP55,940).

-

Test compound (potential allosteric modulator).

-

GDP (Guanosine diphosphate).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Non-specific binding control (e.g., high concentration of unlabeled GTPγS).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as described in the radioligand binding assay. Prepare solutions of the orthosteric agonist, test compound, and GDP in assay buffer.

-

Assay Setup: In a 96-well plate, combine:

-

Assay buffer.

-

GDP to a final concentration of 10-30 µM.

-

Test compound at various concentrations.

-

Orthosteric agonist at a fixed concentration (e.g., its EC₅₀ or EC₈₀) or at varying concentrations for cooperativity studies.

-

Cell membranes (10-20 µg of protein per well).

-

Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Detection: Terminate the reaction and measure radioactivity as described for the radioligand binding assay.

-

Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. For PAMs, an increase in the potency (leftward shift of the agonist dose-response curve) or efficacy (increase in the maximal response) of the orthosteric agonist is expected. For NAMs, a decrease in potency (rightward shift) or efficacy is observed.

cAMP Accumulation Assay

The CB2 receptor is predominantly coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an allosteric modulator to influence the agonist-mediated inhibition of cAMP production.

Materials:

-

Cells expressing the CB2 receptor (e.g., CHO-hCB2 or HEK-hCB2 cells).

-

Forskolin (an adenylyl cyclase activator).

-

Orthosteric CB2 agonist.

-

Test compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Seed cells in 96- or 384-well plates and grow to confluence.

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the test compound at various concentrations for a defined period.

-

Add the orthosteric agonist in the presence of forskolin (to stimulate cAMP production). The concentration of forskolin should be optimized to produce a robust signal window.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP production by the agonist is measured. PAMs will enhance this inhibition (either by increasing potency or efficacy), while NAMs will reduce it.

ERK1/2 Phosphorylation Assay (Western Blot)

Activation of the CB2 receptor can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling event. This protocol outlines the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting.

Materials:

-

Cells expressing the CB2 receptor.

-

Orthosteric CB2 agonist.

-

Test compound.

-

Serum-free cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting equipment.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.

-

Pre-incubate with the test compound for a specified time.

-

Stimulate with the orthosteric agonist for a short period (typically 5-15 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Data Analysis: Quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of the allosteric modulator on agonist-induced ERK1/2 activation.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the allosteric modulation of the CB2 receptor.

CB2 Receptor Signaling Pathways

Caption: Canonical signaling pathways of the CB2 receptor.

Experimental Workflow for Screening CB2 Allosteric Modulators

References

Biased Agonism at the Cannabinoid Receptor 2: A Technical Guide to Modulator 1 (Ec2la)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of biased agonism at the Cannabinoid Receptor 2 (CB2), a promising therapeutic target for a range of pathologies including inflammatory disorders, neuropathic pain, and neurodegenerative diseases.[1] The central focus of this document is a detailed analysis of a representative biased allosteric modulator, referred to herein as Modulator 1 (Ec2la) .

Ec2la is a synthetic small molecule that exhibits complex, context-dependent pharmacology at the CB2 receptor.[2][3] Its ability to differentially modulate distinct signaling pathways makes it an exemplary tool for understanding and harnessing the therapeutic potential of biased agonism.[1][4] This guide will synthesize the current understanding of Modulator 1's interaction with the CB2 receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support ongoing research and drug development efforts.

Core Concepts: CB2 Receptor Signaling and Biased Agonism

The CB2 receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gαi/o proteins. Canonical activation by an orthosteric agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), and can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. A biased agonist might, for instance, activate G protein-dependent signaling with high efficacy while having little to no effect on β-arrestin recruitment. This phenomenon opens the door to developing more refined therapeutics with improved efficacy and reduced side effects by selectively engaging desired signaling cascades. Allosteric modulators, which bind to a site topographically distinct from the orthosteric binding pocket, are particularly well-suited to inducing biased signaling.

Modulator 1 (Ec2la) is a fascinating example of a biased allosteric modulator. It has been shown to act as a positive allosteric modulator (PAM) in G protein activation assays, enhancing the effects of orthosteric agonists. In contrast, it functions as a negative allosteric modulator (NAM) in assays measuring downstream signaling events like cAMP inhibition and ERK1/2 phosphorylation. This dual activity underscores the importance of a multi-assay approach to fully characterize the pharmacological profile of such compounds.

Quantitative Data Summary: The Biased Profile of Modulator 1 (Ec2la)

The following tables summarize the quantitative data from key in vitro functional assays, illustrating the biased signaling profile of Modulator 1 (Ec2la) at the human CB2 receptor.

Table 1: Positive Allosteric Modulation of Agonist-Induced [³⁵S]GTPγS Binding

This assay directly measures the activation of G proteins coupled to the CB2 receptor. Modulator 1 (Ec2la) enhances the ability of orthosteric agonists to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

| Orthosteric Agonist | Modulator 1 (Ec2la) Concentration | Effect on Agonist Potency (EC₅₀) | Effect on Agonist Efficacy (Eₘₐₓ) | Allosteric Modality | Reference |

| CP 55,940 | Not specified | Enhanced | Enhanced | Positive Allosteric Modulator (PAM) | |

| 2-Arachidonoylglycerol (2-AG) | Not specified | Enhanced | Enhanced | Positive Allosteric Modulator (PAM) |

Table 2: Negative Allosteric Modulation of Agonist-Induced cAMP Inhibition

This assay measures the inhibition of adenylyl cyclase, a key downstream signaling event following Gαi/o protein activation. Modulator 1 (Ec2la) reduces the ability of the orthosteric agonist JWH133 to inhibit forskolin-stimulated cAMP production.

| Orthosteric Agonist (JWH133) | Modulator 1 (Ec2la) Concentration (µM) | Effect on Agonist-Induced cAMP Inhibition | Allosteric Modality | Reference |

| 1 µM | 1 | Decreased | Negative Allosteric Modulator (NAM) | |

| 1 µM | 10 | Further Decreased | Negative Allosteric Modulator (NAM) |

Table 3: Negative Allosteric Modulation of Agonist-Induced p-ERK1/2 Signaling

This assay measures the phosphorylation of ERK1/2, a downstream event that can be mediated by both G protein-dependent and β-arrestin-dependent pathways. Modulator 1 (Ec2la) has been shown to reduce JWH133-induced ERK1/2 phosphorylation.

| Orthosteric Agonist (JWH133) | Modulator 1 (Ec2la) Concentration (µM) | Effect on p-ERK1/2 Signal | Allosteric Modality | Reference |

| 1 µM | 10 | Reduced | Negative Allosteric Modulator (NAM) |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams illustrate the key signaling pathways and laboratory protocols.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature for characterizing allosteric modulators at the CB2 receptor.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to the CB2 receptor.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the human CB2 receptor.

-

Harvest cells and homogenize in a buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

-

Add varying concentrations of the orthosteric agonist (e.g., CP 55,940) and/or Modulator 1 (Ec2la).

-

Add GDP to a final concentration of 10-30 µM.

-

Pre-incubate the mixture for 30 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

-

Incubate the reaction mixture for 60 minutes at 30°C with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

cAMP Inhibition Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a downstream effect of CB2 receptor activation via Gαi/o.

-

Cell Culture and Plating:

-

Culture CHO-K1 or HEK293 cells stably expressing the human CB2 receptor in appropriate media.

-

Seed the cells into 384-well plates and allow them to adhere overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the CB2 agonist (e.g., JWH133) with or without different concentrations of Modulator 1 (Ec2la).

-

Stimulate adenylyl cyclase and, consequently, cAMP production by adding a fixed concentration of forskolin (e.g., 5-10 µM).

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal is typically inversely proportional to the amount of cAMP produced.

-

p-ERK1/2 Signaling Assay (Western Blot)

This assay measures the phosphorylation of ERK1/2, a marker of MAPK pathway activation.

-

Cell Culture and Treatment:

-

Culture cells expressing the CB2 receptor (e.g., AtT20, HEK293, or CHO cells) in appropriate media.

-

Serum-starve the cells for several hours (4-18 hours) to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with the CB2 agonist (e.g., JWH133) and/or Modulator 1 (Ec2la) for a short period (typically 5-15 minutes at 37°C).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in an ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a standard method like a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.

-

Quantify band intensities using densitometry software and express the results as the ratio of p-ERK to total-ERK.

-

Conclusion and Future Directions

Modulator 1 (Ec2la) serves as a pivotal tool for investigating the allosteric modulation and biased signaling of the CB2 receptor. Its complex, probe-dependent pharmacology, exhibiting both positive and negative allosteric effects depending on the signaling pathway, highlights the necessity of a multi-assay approach for the characterization of such molecules. The ability of Modulator 1 to differentially regulate G protein activation versus downstream signaling pathways like cAMP and p-ERK offers a unique opportunity to dissect the intricate mechanisms of CB2 receptor function.

Future research should aim to further elucidate the structural basis for the biased signaling observed with Modulator 1. High-resolution structural studies of the CB2 receptor in complex with an orthosteric agonist and Modulator 1 would provide critical insights. Furthermore, the development and characterization of analogs of Modulator 1 could lead to the discovery of novel therapeutic agents with finely tuned signaling profiles, paving the way for a new generation of sophisticated therapeutics targeting the endocannabinoid system with enhanced precision and reduced adverse effects.

References

Methodological & Application

Application Notes and Protocols for In Vitro Determination of CB2 Modulator Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cannabinoid Receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in the immune system and hematopoietic cells.[1][2] Its role in modulating inflammatory and neuropathic pain has made it a significant therapeutic target.[3][4] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 receptor activation is not associated with psychotropic effects, making it an attractive target for drug development.[1] This document provides detailed protocols for key in vitro assays to characterize the activity of CB2 receptor modulators, including agonists, antagonists, inverse agonists, and allosteric modulators.

CB2 Receptor Signaling Pathways

CB2 receptors primarily couple to inhibitory G proteins (Gi/o). Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate other downstream effectors, including G protein-coupled inwardly rectifying potassium (GIRK) channels and mitogen-activated protein kinase (MAPK) pathways. Additionally, agonist-bound CB2 receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin recruitment leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for the CB2 receptor. These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to the receptor.

Data Presentation

| Parameter | Description |

| Ki (nM) | Inhibitory constant; the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. |

| IC50 (nM) | Half maximal inhibitory concentration; the concentration of a drug that is required for 50% inhibition in vitro. |

| Kd (nM) | Equilibrium dissociation constant; the concentration of radioligand at which half of the receptors are occupied at equilibrium. |

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

-

Cell membranes from cells stably expressing human CB2 receptors (e.g., HEK-293 or CHO cells).

-

Radioligand (e.g., [³H]CP-55,940 or [³H]WIN 55,212-2).

-

Test compound (CB2 modulator).

-

Non-specific binding control (e.g., 10 µM WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/C glass fiber filters pre-soaked in 0.3% PEI).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled competitor.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. This assay can differentiate between agonists, partial agonists, neutral antagonists, and inverse agonists.

Data Presentation

| Parameter | Description |

| EC50 (nM) | Half maximal effective concentration; the concentration of an agonist that produces 50% of the maximal possible effect. |

| Emax (%) | The maximum effect produced by the compound, often expressed as a percentage of a reference full agonist. |

| IC50 (nM) | For antagonists, the concentration that inhibits 50% of the agonist-stimulated response. |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Materials:

-

Cell membranes from cells stably expressing human CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound.

-

Reference agonist (e.g., CP-55,940).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer. For antagonist determination, also prepare a fixed concentration of a reference agonist.

-

In a 96-well plate, add cell membranes, GDP, and the test compound (for agonist mode) or test compound plus reference agonist (for antagonist mode).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid vacuum filtration.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail, and measure radioactivity.

-

Data Analysis:

-

For agonists, plot the stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine EC50 and Emax values.

-

For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the compound concentration to determine the IC50.

-

cAMP Accumulation Assay

This functional assay measures the downstream consequence of CB2 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This assay is typically performed in whole cells and can be used to characterize agonists, antagonists, and inverse agonists.

Data Presentation

| Parameter | Description |

| EC50 (nM) | For agonists, the concentration that causes a 50% inhibition of forskolin-stimulated cAMP accumulation. |

| Emax (%) | The maximal inhibition of cAMP production, relative to a reference agonist. |

| IC50 (nM) | For antagonists, the concentration that reverses 50% of the agonist-induced inhibition of cAMP. |

Experimental Protocol: cAMP Accumulation Assay

Materials:

-

CHO or HEK-293 cells stably expressing the human CB2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound.

-

Reference agonist and antagonist.

-

cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Seed the CB2-expressing cells into 96- or 384-well plates and incubate overnight.

-

Pre-treat the cells with the test compound (for agonist mode) or with the antagonist followed by a reference agonist (for antagonist mode).

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30-90 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

For agonists, plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine EC50 and Emax.

-

For antagonists, determine the IC50 from the concentration-response curve of the antagonist in the presence of a fixed concentration of agonist.

-

β-Arrestin Recruitment Assay

β-arrestin recruitment assays measure the interaction of β-arrestin with the activated CB2 receptor. This is a key event in receptor desensitization and can also initiate G protein-independent signaling. These assays are useful for identifying biased agonists that preferentially activate G protein or β-arrestin pathways.

Data Presentation

| Parameter | Description |

| EC50 (nM) | The concentration of an agonist that promotes 50% of the maximal β-arrestin recruitment. |

| Emax (%) | The maximum β-arrestin recruitment, relative to a reference agonist. |

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

Materials:

-

Cells engineered to co-express the CB2 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing fragment (e.g., PathHunter® cells).

-

Test compound.

-

Reference agonist.

-

Detection reagents for the complemented β-galactosidase activity (chemiluminescent substrate).

-

Cell culture medium and 384-well plates.

Procedure:

-

Seed the engineered cells into 384-well plates.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate at 37°C for 90 minutes.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes.

-

Measure the chemiluminescent signal using a plate reader.

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

Conclusion

The in vitro assays described provide a comprehensive toolkit for the characterization of CB2 receptor modulators. By employing a combination of binding and functional assays, researchers can determine the affinity, potency, and efficacy of novel compounds, as well as elucidate their specific signaling profiles. This detailed understanding is crucial for the development of selective and effective CB2-targeted therapeutics.

References

- 1. The Cannabinoid CB2 Receptor Positive Allosteric Modulator EC21a Exhibits Complicated Pharmacology In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The Impact of the CB2 Cannabinoid Receptor in Inflammatory Diseases: An Update [mdpi.com]

- 4. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Developing a Cell-Based Functional Assay for CB2 Modulator 1

Introduction

The Cannabinoid Receptor 2 (CB2) is a G-protein coupled receptor (GPCR) predominantly expressed in immune cells.[1][2] As a therapeutic target, CB2 is implicated in managing inflammation, pain, and various neurodegenerative disorders without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[2][3] Developing robust functional assays is critical for identifying and characterizing novel CB2 modulators. This document provides a detailed protocol for a cell-based functional assay to determine the potency and efficacy of a hypothetical agonist, "CB2 Modulator 1" (M1), using a cyclic adenosine monophosphate (cAMP) inhibition assay.

Assay Principle

The CB2 receptor primarily couples to the inhibitory G-protein, Gαi/o.[1] Activation of the CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. This assay quantifies the ability of this compound to inhibit cAMP production in a cell line stably expressing the human CB2 receptor. To achieve a measurable inhibitory signal, adenylyl cyclase is first stimulated with forskolin, a potent activator, which raises intracellular cAMP to a high basal level. The subsequent addition of a CB2 agonist will cause a dose-dependent reduction in this forskolin-stimulated cAMP level.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Cat. No. |

| HEK293-hCB2 Stable Cell Line | ATCC | Example: PTA-XXXX |

| DMEM, High Glucose, GlutaMAX™ | Thermo Fisher | 10566016 |

| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |

| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |

| DPBS, no calcium, no magnesium | Thermo Fisher | 14190144 |

| Forskolin | Sigma-Aldrich | F6886 |

| CP-55,940 (Reference Agonist) | Cayman Chemical | 90070 |

| This compound (M1) | In-house/Synthesized | N/A |

| cAMP-Glo™ Assay Kit | Promega | V1501 |

| 384-well solid white assay plates | Corning | 3570 |

Protocol 1: Cell Culture and Plating

-

Cell Culture: Culture HEK293 cells stably expressing the human CB2 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency.

-

Cell Plating:

-

On the day before the assay, wash cells with DPBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 3 minutes.

-

Resuspend the cell pellet in serum-free DMEM and perform a cell count.

-

Dilute the cells to a final concentration of 200,000 cells/mL in serum-free DMEM.

-

Dispense 10 µL of the cell suspension (2,000 cells/well) into a 384-well white assay plate.

-

Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.

-

Protocol 2: Compound Preparation and Treatment

-

Compound Dilution:

-

Prepare a 10 mM stock solution of this compound (M1) and the reference agonist (CP-55,940) in 100% DMSO.

-

Perform a serial dilution (1:3) in DMSO to create a 10-point concentration range.

-

Further dilute these intermediate stocks 1:50 in assay buffer (e.g., HBSS) to create a 4X final concentration working solution. The final DMSO concentration should be kept below 0.5%.

-

-

Forskolin Preparation: Prepare a 4X working solution of forskolin in assay buffer. The final concentration should be at the EC₈₀ for cAMP stimulation in this cell line (typically 10-30 µM, to be determined empirically).

-

Cell Treatment:

-

Carefully remove the culture medium from the cell plate.

-

Add 10 µL of assay buffer to all wells.

-

Add 5 µL of the 4X compound working solutions (M1 or CP-55,940) to the respective wells. For control wells, add 5 µL of assay buffer with DMSO (vehicle control).

-

Add 5 µL of the 4X forskolin working solution to all wells except the basal control wells (which receive 5 µL of assay buffer instead).

-

The final volume in each well will be 20 µL.

-

Seal the plate and incubate at room temperature for 30 minutes.

-

Protocol 3: cAMP Detection and Data Analysis

-

cAMP Measurement: Follow the manufacturer's protocol for the cAMP-Glo™ Assay.

-

Equilibrate the cAMP-Glo™ Lysis Buffer and Detection Reagent to room temperature.

-

Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 10 minutes at room temperature.

-

Add 40 µL of cAMP-Glo™ Detection Reagent to each well.

-

Incubate for 20 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure luminescence using a plate reader (e.g., BMG PHERAstar).

-

Data Analysis:

-

Normalize the data. The "High" control is the forskolin-stimulated signal (0% inhibition), and the "Low" control is the maximum inhibition achieved with the reference agonist (100% inhibition).

-

Plot the normalized response (as % inhibition) against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ value for both this compound and the reference agonist.

-

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

| M1 Conc. (nM) | Log [M1] | Raw Luminescence (RLU) | % Inhibition |

| 0 (Vehicle) | N/A | 850,123 | 0.0% |

| 0.1 | -10.0 | 845,678 | 1.1% |

| 0.3 | -9.5 | 821,456 | 6.9% |

| 1.0 | -9.0 | 750,987 | 23.3% |

| 3.0 | -8.5 | 610,123 | 55.8% |

| 10.0 | -8.0 | 450,678 | 93.0% |

| 30.0 | -7.5 | 415,789 | 101.1% |

| 100.0 | -7.0 | 410,123 | 102.4% |

| 300.0 | -6.5 | 408,567 | 102.8% |

| 1000.0 | -6.0 | 408,112 | 102.9% |

| Max Inhibition | N/A | 407,950 | 100.0% |

Table 2: Summary of Potency (EC₅₀) and Efficacy

This table summarizes the expected functional activity of the test modulator compared to a known reference agonist.

| Compound | EC₅₀ (nM) | Efficacy (% of CP-55,940) |

| This compound (M1) | 2.85 | 103% |

| CP-55,940 (Reference) | 5.20 | 100% |

This application note provides a comprehensive, step-by-step protocol for assessing the functional activity of a novel CB2 receptor modulator. The described cAMP inhibition assay is a robust, high-throughput method suitable for determining the potency (EC₅₀) and efficacy of test compounds like "this compound". The provided data tables and workflow diagrams serve as a clear guide for researchers in the field of drug discovery targeting the CB2 receptor.

References

Application Notes and Protocols for Measuring CB2 Modulator Affinity via Radioligand Binding

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the binding affinity of a novel compound, referred to as "Modulator 1," for the human cannabinoid receptor 2 (CB2). The protocols outlined below describe two fundamental radioligand binding assays: a saturation assay to characterize the receptor population and a competition assay to determine the affinity of the test modulator.

Introduction to CB2 and Radioligand Binding

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in the immune system and peripheral tissues.[1] Its role in inflammatory processes has made it a promising therapeutic target.[1] Radioligand binding assays are a robust and sensitive method, often considered the gold standard for quantifying the interaction between a ligand and its receptor.[2] These assays are crucial in the early stages of drug discovery to determine the potency and selectivity of novel compounds.

This document will detail the necessary steps to prepare cellular membranes expressing the CB2 receptor, perform saturation and competition binding assays using a radiolabeled ligand, and analyze the resulting data to determine the binding affinity (Ki) of Modulator 1.

Data Presentation

The following tables summarize the binding parameters of commonly used radioligands for the CB2 receptor and the binding affinities of several known CB2 modulators. This data serves as a reference for validating experimental results.

Table 1: Radioligand Binding Parameters for Human CB2 Receptor

| Radioligand | Kd (nM) | Bmax (pmol/mg protein) | Cell Line | Reference |

| [3H]-CP55,940 | 0.67 | 1.19 | HEK293 | [3] |

| [3H]-WIN 55,212-2 | 3.4 ± 0.2 | Not Reported | CHO | [1] |

Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. Bmax (maximum number of binding sites) reflects the density of the receptor in the membrane preparation.

Table 2: Binding Affinities (Ki) of Selected Modulators for Human CB2 Receptor

| Compound | Ki (nM) | Radioligand Used | Reference |

| WIN 55,212-2 | 3.6 ± 0.3 | [3H]-WIN 55,212-2 | |

| CP55,940 | Not Reported | - | |

| SR144528 (Antagonist) | 0.60 ± 0.13 | Not Reported | |

| JWH-015 | 13.8 | Not Reported | |

| Anandamide (AEA) | 439.5 | Not Reported | |

| 2-Arachidonoylglycerol (2-AG) | Binds to both CB1 and CB2 | Not Reported |

Ki (inhibition constant) represents the affinity of a competing ligand. It is the concentration of the competing ligand that will bind to 50% of the receptors in the absence of radioligand and is calculated from the IC50 value.

Experimental Protocols

CB2 Receptor Membrane Preparation from HEK-293 Cells

This protocol describes the preparation of crude cell membranes from Human Embryonic Kidney (HEK-293) cells stably expressing the human CB2 receptor.

Materials:

-

HEK-293 cells stably transfected with human CB2 receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, ice-cold

-

Protease inhibitor cocktail

-

Dounce homogenizer or sonicator

-

High-speed centrifuge

-

BCA Protein Assay Kit

Procedure:

-

Culture HEK-293-hCB2 cells to ~80-90% confluency in T175 flasks.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Scrape the cells into a conical tube with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

-

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see below).

-

Determine the protein concentration of the membrane preparation using a BCA protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Saturation Radioligand Binding Assay

This assay is performed to determine the Kd and Bmax of the radioligand for the CB2 receptor.

Materials:

-

CB2 receptor membrane preparation

-

Radioligand (e.g., [3H]-CP55,940 or [3H]-WIN 55,212-2)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4

-

Non-specific binding determinator (e.g., 10 µM unlabeled WIN 55,212-2)

-

96-well plates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the radioligand in Assay Buffer. A typical concentration range would be 0.1 to 20 nM.

-

In a 96-well plate, set up triplicate wells for each concentration of radioligand for total binding and non-specific binding.

-

For total binding wells, add Assay Buffer.

-

For non-specific binding wells, add the non-specific binding determinator at a concentration sufficient to saturate the receptors (e.g., 10 µM unlabeled WIN 55,212-2).

-

Add the CB2 membrane preparation to each well (typically 10-20 µg of protein per well).

-

Add the varying concentrations of radioligand to the appropriate wells.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters rapidly with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding for each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

-

Analyze the data using non-linear regression (one-site binding hyperbola) in a suitable software (e.g., GraphPad Prism) to determine the Kd and Bmax.

Competition Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound (Modulator 1) by measuring its ability to compete with a fixed concentration of radioligand for binding to the CB2 receptor.

Materials:

-

CB2 receptor membrane preparation

-

Radioligand at a fixed concentration (typically at or near its Kd)

-

Modulator 1 (unlabeled test compound)

-

Assay Buffer

-

Non-specific binding determinator

-

96-well plates, filters, filtration apparatus, scintillation cocktail, and counter as in the saturation assay.

Procedure:

-

Prepare serial dilutions of Modulator 1 in Assay Buffer.

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of Modulator 1.

-

For total binding wells, add Assay Buffer.

-

For non-specific binding wells, add the non-specific binding determinator.

-

Add the CB2 membrane preparation to each well.

-

Add the fixed concentration of the radioligand to all wells.

-

Add the varying concentrations of Modulator 1 to the appropriate wells.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction and measure radioactivity as described in the saturation assay protocol.

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of Modulator 1.

-

Plot the percentage of specific binding (y-axis) against the log concentration of Modulator 1 (x-axis).

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which is the concentration of Modulator 1 that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

References

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies with the CB2 Modulator JWH-133

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of the selective cannabinoid 2 (CB2) receptor agonist, JWH-133, on neuronal activity using patch-clamp electrophysiology. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to JWH-133

JWH-133 is a potent and selective synthetic agonist for the CB2 receptor, making it an invaluable tool for dissecting the role of the CB2 receptor in the central nervous system.[1] Unlike the CB1 receptor, which is primarily associated with the psychoactive effects of cannabinoids, the CB2 receptor is traditionally linked to the immune system. However, emerging evidence demonstrates its expression and functional role in various neuronal populations, including dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), as well as pyramidal neurons in the medial prefrontal cortex (mPFC).[2][3]

Data Presentation: Quantitative Effects of JWH-133 on Neuronal Activity

The following tables summarize the quantitative data from patch-clamp electrophysiology studies investigating the effects of JWH-133 on neuronal firing and synaptic transmission.

Table 1: Effect of JWH-133 on Neuronal Firing Frequency

| Cell Type | JWH-133 Concentration | Effect on Firing Frequency | Reference |

| Substantia Nigra (SNc) Dopaminergic Neurons | 10 µmol/L | Significant reduction from 1.18 ± 0.07 Hz to 0.80 ± 0.69 Hz | [1] |

| Substantia Nigra (SNc) Dopaminergic Neurons | 30 µmol/L | Significant reduction from 1.11 ± 0.13 Hz to 0.69 ± 0.09 Hz | [1] |

| Medial Prefrontal Cortex (mPFC) Pyramidal Neurons | 1 µM | 45% reduction from a baseline of 0.88 ± 0.10 Hz |

Table 2: Effect of JWH-133 on Miniature Excitatory Postsynaptic Currents (mEPSCs)

| Cell Type | JWH-133 Concentration | Effect on mEPSC Frequency | Effect on mEPSC Amplitude | Reference |

| Ventral Tegmental Area (VTA) Dopaminergic Neurons | 10 µM | Reduced from 0.91 ± 0.19 Hz to 0.75 ± 0.14 Hz | No significant change (from 11.0 ± 0.5 pA to 10.6 ± 0.4 pA) |

Signaling Pathway

Activation of the CB2 receptor by JWH-133 initiates a signaling cascade through its coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunit dissociated from the G-protein can also directly modulate the activity of ion channels, contributing to the overall effect on neuronal excitability.

CB2 receptor signaling cascade initiated by JWH-133.

Experimental Protocols

The following are detailed protocols for conducting whole-cell and cell-attached patch-clamp recordings to investigate the effects of JWH-133.

Experimental Workflow

General workflow for patch-clamp experiments with JWH-133.

Protocol 1: Whole-Cell Patch-Clamp Recording

Objective: To measure the effects of JWH-133 on postsynaptic currents (e.g., mEPSCs) and neuronal excitability in brain slices.

Materials:

-

JWH-133 stock solution (10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF)

-

Internal pipette solution

-

Vibratome or tissue chopper

-

Patch-clamp rig (microscope, amplifier, micromanipulators, data acquisition system)

-

Borosilicate glass capillaries

-

Animal model (e.g., mouse or rat)

Solutions:

-

aCSF (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 2.5 CaCl2, 1.2 MgSO4, and 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Internal Pipette Solution (for mEPSC recording, in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP, and 10 lidocaine N-ethyl bromide (QX-314). pH adjusted to 7.2-7.3 with CsOH.

Procedure:

-

Brain Slice Preparation:

-

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest using a vibratome in ice-cold aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Under visual guidance (e.g., DIC microscopy), approach a neuron in the target region.

-

Establish a gigaohm seal (>1 GΩ) and then apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

For mEPSC recordings, voltage-clamp the neuron at -70 mV. Add tetrodotoxin (TTX, 1 µM) and a GABAA receptor antagonist (e.g., picrotoxin, 100 µM) to the aCSF to isolate mEPSCs.

-

Record baseline activity for 5-10 minutes.

-

-

Drug Application:

-

Switch the perfusion to aCSF containing the desired concentration of JWH-133 (e.g., 10 µM).

-